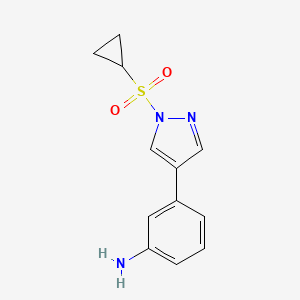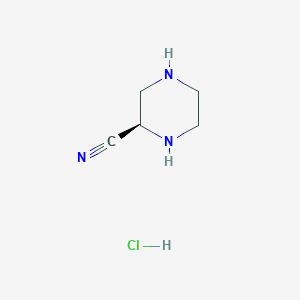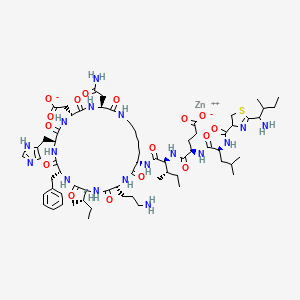
O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate typically involves the reaction of ethyl isothiocyanate with 4-methoxyphenyl cyanide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Ethyl S-(4-methylphenyl) N-cyanocarbonimidothioate
- O-Ethyl S-(4-chlorophenyl) N-cyanocarbonimidothioate
- O-Ethyl S-(4-nitrophenyl) N-cyanocarbonimidothioate
Uniqueness
O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C11H12N2O2S |
|---|---|
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
ethyl N-cyano-1-(4-methoxyphenyl)sulfanylmethanimidate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-11(13-8-12)16-10-6-4-9(14-2)5-7-10/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
NZWTUZMJHYKWCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=NC#N)SC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-4-(trifluoromethyl)coumarin](/img/structure/B15339670.png)




![3-Chloro-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339700.png)





